molecular formula C4H10O2S2 B1201362 Dithiothreitol CAS No. 7634-42-6

Dithiothreitol

Cat. No.: B1201362
CAS No.: 7634-42-6
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-UHFFFAOYSA-N
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Description

Dithiothreitol (DTT), a potent dithiol reducing agent, is widely used in molecular biology to stabilize enzymes and maintain proteins in a reduced state by preventing disulfide bond formation . Its redox activity arises from two thiol groups that undergo reversible oxidation to form a six-membered cyclic disulfide. DTT is integral to buffer systems for DNA-modifying enzymes, such as polymerases and ligases, where it protects protein structure and function . However, DTT also exhibits dual roles: while it scavenges radicals to protect DNA from oxidative damage , it can induce DNA strand breaks via hydroxyl radicals generated in copper-catalyzed redox cycling . Notably, DTT introduces single-strand nicks in double-stranded DNA even in the absence of copper, a property leveraged in ultrasensitive DNA detection assays but posing risks for experimental artifacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiothreitol can be synthesized through the reduction of 2,3-O-isopropylidene this compound using sodium hydroxide solution. The reaction involves stirring the mixture for several hours, followed by extraction with ethyl acetate and distillation under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in water to create a solution. For example, a 1 M solution can be prepared by dissolving 3.86 grams of this compound in water to a final volume of 25 milliliters . The solution is then stored at low temperatures to maintain stability.

Scientific Research Applications

Biochemical Research

Reduction of Disulfide Bonds
DTT is primarily used to reduce disulfide bonds in proteins and peptides. This reduction is crucial for studying protein structure and function, as disulfide bonds can affect protein folding and stability. By converting disulfide bonds back to free thiol groups, researchers can analyze the native state of proteins during techniques such as electrophoresis (SDS-PAGE) and chromatography .

Sample Preparation
In sample preparation, DTT acts as a protective agent against oxidative damage. It prevents the formation of unwanted disulfide bonds that can interfere with downstream applications. For example, when preparing thiolated DNA for biosensor applications, DTT is used to prevent dimerization of terminal sulfur atoms that would otherwise hinder coupling reactions .

Antioxidant Properties
DTT serves as an antioxidant, protecting biomolecules from oxidative stress. It scavenges reactive oxygen species and mitigates damage from ionizing radiation in living cells. This property is particularly beneficial in experiments involving cell cultures exposed to oxidative conditions .

Clinical Applications

Treatment of Cystinosis
this compound has been investigated for its therapeutic potential in cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Clinical studies have shown that oral administration of DTT can significantly reduce cystine levels in leukocytes without causing substantial toxicity . The treatment has been associated with improvements in clinical parameters, although monitoring for side effects such as gastrointestinal disturbances is necessary.

Mitigation of Organ Injury
Research indicates that DTT supplementation can mitigate hepatic and renal injury in models of cholestasis. In studies where bile duct ligated mice were treated with DTT, significant reductions in oxidative stress markers were observed, suggesting a protective effect against organ damage associated with bile acid accumulation . This highlights the potential for DTT as a therapeutic agent in liver and kidney diseases.

Toxicology Studies

DTT's role extends into toxicology, where it has been used to study cellular stress responses. For instance, research using Caenorhabditis elegans demonstrated that DTT induces endoplasmic reticulum stress by disrupting oxidative protein folding environments. The toxicity observed was modulated by dietary components like vitamin B12, which suggests potential pathways for mitigating DTT-induced stress . Understanding these mechanisms can provide insights into cellular responses to oxidative stress and inform therapeutic strategies.

Proteomics and Protein Science

In proteomics, DTT is essential for analyzing protein interactions and modifications. It is commonly employed in disulfide exchange reactions to reconstruct proteins prior to analysis. The removal of DTT from protein samples is typically achieved through desalting methods such as dialysis or gel filtration . This step is crucial for ensuring accurate measurements of protein concentration and activity.

Summary Table of Applications

Application Area Details
Biochemical ResearchReduces disulfide bonds; protects biomolecules; antioxidant properties
Clinical ApplicationsTreatment of cystinosis; mitigates organ injury in cholestasis
Toxicology StudiesInduces ER stress; modulated by dietary components
ProteomicsEssential for protein analysis; removed via desalting

Mechanism of Action

Dithiothreitol exerts its effects by reducing disulfide bonds to dithiols. This process involves two sequential thiol-disulfide exchange reactions, resulting in the formation of a stable six-membered ring with an internal disulfide bond. The thiolate form of this compound is the active species in these reactions, and its reducing power is limited to pH values above 7 .

Comparison with Similar Compounds

DTT is compared below with structurally or functionally analogous reductants, emphasizing redox efficiency, stability, and biological applicability.

Tris(2-Carboxyethyl)phosphine (TCEP)

  • Redox Mechanism : Unlike DTT, TCEP is a phosphine-based reductant that irreversibly oxidizes to TCEP-oxide, avoiding disulfide reformation.
  • Stability : TCEP demonstrates superior thermostability, retaining efficacy under high temperatures (50–70°C) and in Mg²⁺-rich buffers, where DTT degrades rapidly .
  • RNA Stability : TCEP doubles the half-life of RNA compared to DTT, making it preferable for nucleic acid applications .
  • Interference: TCEP minimizes artifacts in single-molecule assays, as it lacks DNA-nicking activity and reduces nonspecific protein aggregation .

β-Mercaptoethanol (BME)

  • -0.33 V for DTT), making it less effective in maintaining protein reduction .
  • DNA Protection: Unlike DTT, BME cannot reductive activate quinones or protect DNA from copper-mediated damage .
  • Volatility : BME’s volatility necessitates frequent replenishment in buffers, whereas DTT remains stable for extended periods .

Glutathione (GSH)

  • It fails to reduce selenocysteamine diselenides, which DTT efficiently reduces .
  • Biological Role: GSH is endogenous to cells, making it suitable for in vivo studies, but its low cytosolic concentration limits utility in vitro compared to DTT .

Ascorbic Acid

  • Metal Interactions: Ascorbate reduces Fe³⁺/Cu²⁺ ions, enhancing hydroxyl radical production, whereas DTT’s copper-dependent ROS generation is more pronounced .

Data Table: Key Properties of DTT and Analogous Reductants

Property DTT TCEP β-Mercaptoethanol (BME) Glutathione (GSH)
Redox Potential (V) -0.33 -0.28 -0.25 -0.23
Thermal Stability Degrades >50°C Stable at 70°C Volatile Stable up to 37°C
DNA Interactions Induces nicks No nicking No nicking No direct nicking
Protein Stabilization High High Moderate Low
ROS Generation High (Cu²⁺-dependent) Low Low Moderate (Fe³⁺-dependent)

Biological Activity

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely utilized in biochemical research. Its primary role is to reduce disulfide bonds in proteins and protect thiol groups from oxidation. This article explores the biological activity of DTT, examining its mechanisms of action, effects on cellular processes, and applications in various fields of research.

DTT contains two thiol groups that allow it to participate in redox reactions. The compound is particularly effective in reducing disulfide bonds, which are crucial for maintaining protein structure and function. By converting disulfide bonds back to free thiols, DTT can influence protein folding and stability, thereby affecting biological activity.

Redox Potential and pKa

  • Redox Potential : DTT has a redox potential of -0.33 V at pH 7, making it a strong reducing agent.
  • pKa : The pKa of its thiol groups is approximately 8.3, which allows for effective reduction under physiological conditions.

Impact on Cellular Physiology

Recent studies have revealed that DTT can induce stress in the endoplasmic reticulum (ER) by disrupting oxidative protein folding environments. This disruption leads to the accumulation and misfolding of proteins, which can have downstream effects on cellular physiology. For instance, research using the model organism Caenorhabditis elegans demonstrated that DTT toxicity could be mitigated by vitamin B12 through modulation of the methionine cycle and S-adenosylmethionine (SAM) levels .

Case Studies

  • Toxicity in C. elegans :
    • A study showed that DTT causes ER stress and toxicity by depleting SAM levels, which is critical for various cellular functions . The loss of SAM was linked to increased toxicity at higher concentrations of DTT.
  • Diagnostic Applications :
    • DTT has been evaluated for its effectiveness in diagnosing periprosthetic joint infections (PJIs). In a clinical study comparing DTT treatment to conventional microbiological methods, the sensitivity of DTT was found to be 65%, with a specificity of 100% . This suggests that DTT can effectively dislodge bacteria from biofilms while keeping them viable for detection.

Applications in Research

DTT is employed across various fields due to its unique properties:

  • Biochemical Research : Used for reducing disulfide bonds during protein analysis and enzyme assays.
  • Cell Culture : Protects thiol-containing biomolecules from oxidation .
  • Diagnostics : Enhances the detection of biofilm-associated bacteria in clinical samples .

Data Tables

PropertyValue
Redox Potential-0.33 V at pH 7
pKa~8.3
Molecular Weight154.25 g/mol
SolubilityWater-soluble
Application AreaDescription
Protein AnalysisReduces disulfide bonds for structural studies
Cell ViabilityProtects against oxidative damage
Clinical DiagnosticsImproves bacterial detection from biofilms

Q & A

Basic Research Questions

Q. How should DTT be handled and stored to ensure stability and safety in laboratory settings?

DTT is hygroscopic and sensitive to oxidation. Store desiccated at –20°C in airtight containers to prevent degradation. For working solutions, prepare fresh in deoxygenated buffers (e.g., Tris-HCl, pH 8.0) to maintain reducing activity. Avoid exposure to high temperatures (>45°C) or humidity, which accelerate oxidation . Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to mitigate inhalation risks due to acute toxicity and skin/eye irritation .

Q. What are the standard protocols for optimizing DTT concentration in protein denaturation or renaturation experiments?

For reducing disulfide bonds in proteins, a 1–5 mM DTT concentration is typical in denaturing buffers (e.g., Laemmli buffer for SDS-PAGE). For renaturation, redox buffers with a 10:1 molar ratio of reduced:oxidized DTT (DTTred:DTTox) are used to maintain a low redox potential (~–330 mV). Monitor thiol content via Ellman’s assay (DTNB) to confirm reduction efficiency .

Q. How does the DTT assay quantify particulate matter (PM) oxidative potential, and what are its limitations?

The DTT assay measures PM-induced reactive oxygen species (ROS) generation by tracking DTT decay over time. UV/vis spectroscopy (via DTNB) or electrochemical detection quantifies residual DTT. Limitations include interference from transition metals (e.g., Cu²⁺, Fe³⁺) and quinones, which confound ROS attribution. Filter mass loadings >0.5 µg PM/mm² can saturate the assay, necessitating dilution .

Advanced Research Questions

Q. How do redox dynamics of DTT differ from glutathione (GSH/GSSG) in protein disulfide bond regeneration?

DTT’s dithiol structure allows rapid, reversible thiol-disulfide exchange, favoring fewer intermediate pathways compared to GSH/GSSG. DTTred:DTTox ratios directly control redox potential, while GSH systems depend on [GSSG]/[GSH]². DTT’s mixed disulfides with proteins are transient, enabling faster regeneration but requiring higher stoichiometric excess (~10:1) for complete reduction .

Q. What experimental artifacts can arise from DTT in ultrasensitive DNA assays, and how can they be mitigated?

DTT introduces nicks in double-stranded DNA via radical-mediated oxidation (e.g., hydroxyl radicals from Fenton reactions). This artifact skews single-molecule detection (e.g., fluorescence immobilization on NHS-ester surfaces). Mitigation strategies include using lower DTT concentrations (<1 mM), chelators (e.g., EDTA), or alternative reductants like TCEP in DNA-sensitive workflows .

Q. How do conflicting DTT assay results in PM toxicity studies reflect methodological variability?

Discrepancies arise from PM composition (e.g., metal vs. organic content), DTT depletion kinetics, and endpoint vs. kinetic assay designs. For example, quinones exhibit first-order DTT decay, while metals follow pseudo-zero-order kinetics. Standardize PM mass loadings, use metal chelators (e.g., deferoxamine), and validate via orthogonal assays (e.g., ascorbate depletion) to resolve contradictions .

Q. What novel applications of DTT exist in transcriptomic stress response studies?

DTT induces endoplasmic reticulum (ER) stress by disrupting disulfide bond formation, activating the unfolded protein response (UPR). In Colletotrichum fructicola, DTT stress upregulated chaperones (BiP) and redox enzymes (thioredoxin) via the CfHAC1 transcription factor. RNA-seq or ATAC-seq can map UPR pathways, with DTT concentrations titrated to sublethal levels (e.g., 2–5 mM) .

Q. Methodological Best Practices

  • Contradiction Analysis : Compare DTT’s reducing efficiency (via thiol titration) across buffers (e.g., Tris vs. phosphate) to control pH-dependent oxidation .
  • Assay Validation : Pair DTT-based ROS measurements with electron paramagnetic resonance (EPR) to confirm radical species .
  • Safety Compliance : Follow OSHA HCS guidelines for spill management (neutralize with 1 M NaOH) and disposal (hazardous waste codes) .

Properties

CAS No.

7634-42-6

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

1,4-bis(sulfanyl)butane-2,3-diol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2

InChI Key

VHJLVAABSRFDPM-UHFFFAOYSA-N

impurities

Oxidized form: <2.5% (absorbance at 283nm)

SMILES

C(C(C(CS)O)O)S

Canonical SMILES

C(C(C(CS)O)O)S

boiling_point

BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg

Color/Form

Needles from ether
Solid

melting_point

42-43 °C

Key on ui other cas no.

3483-12-3
7634-42-6
6892-68-8
16096-97-2
27565-41-9

physical_description

Slightly hygroscopic solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
White powder with an unpleasant odor;  [Alfa Aesar MSDS]

Pictograms

Irritant

shelf_life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

solubility

Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

Synonyms

Cleland Reagent
Cleland's Reagent
Clelands Reagent
Dithiothreitol
Reagent, Cleland
Reagent, Cleland's
Sputolysin

vapor_pressure

1.28X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Dithiothreitol

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